DPM-1001

PTP1B IC50 inhibitor potency

DPM-1001 is a small-molecule, non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with a chemical structure defined as methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate. It is a synthetic analog of the natural product trodusquemine (MSI-1436).

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B12372842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPM-1001
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NCCC(=O)O
InChIInChI=1S/C16H14N2O2S/c19-15(20)9-10-17-12-7-5-11(6-8-12)16-18-13-3-1-2-4-14(13)21-16/h1-8,17H,9-10H2,(H,19,20)
InChIKeyPWKDNGQJVGZGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPM-1001: Potent, Orally Bioavailable, Non-Competitive PTP1B Inhibitor for Diabetes, Obesity, and Wilson's Disease Research


DPM-1001 is a small-molecule, non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with a chemical structure defined as methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate [1]. It is a synthetic analog of the natural product trodusquemine (MSI-1436) [1]. DPM-1001 inhibits PTP1B with an IC50 of 100 nM, chelates copper—a feature that enhances its inhibitory potency—and demonstrates oral bioavailability in preclinical models [1]. Its dual functionality as both a PTP1B inhibitor and a selective copper chelator supports research applications in metabolic disorders (type 2 diabetes, obesity) and copper overload diseases (Wilson's disease) [1] [2]. The compound is currently at the IND application stage in the US for both hepatolenticular degeneration (Wilson's disease) and solid tumors [3].

Why DPM-1001 Is Not Interchangeable with MSI-1436 or Other PTP1B Inhibitors


Generic substitution among PTP1B inhibitors fails due to fundamental differences in mechanism, potency, and pharmacokinetic properties. Many potent PTP1B inhibitors developed through conventional drug discovery approaches lack oral bioavailability, severely limiting their utility for in vivo research and therapeutic development [1]. DPM-1001 overcomes this limitation by combining sub-micromolar PTP1B inhibition (IC50 = 100 nM) with oral bioavailability, a feature not shared by most alternative PTP1B inhibitors [1]. Compared to its parent analog MSI-1436, DPM-1001 demonstrates a sixfold improvement in in vitro potency against PTP1B(1-405) (100 nM vs 600 nM) [1]. Furthermore, DPM-1001 exhibits a unique dual mechanism—non-competitive PTP1B inhibition coupled with copper chelation that enhances its inhibitory activity—which is absent in other PTP1B inhibitor classes [1]. This copper-chelating property also uniquely positions DPM-1001 for applications in Wilson's disease research, where it directly addresses copper overload pathology while simultaneously modulating PTP1B signaling [2].

Quantitative Differentiation Evidence: DPM-1001 vs. MSI-1436 and Alternative PTP1B Inhibitors


Sixfold Greater Potency Against PTP1B(1-405) Compared to Parent Compound MSI-1436

DPM-1001 exhibits a sixfold improvement in in vitro inhibitory potency against the long form of PTP1B (residues 1-405) compared to its parent analog MSI-1436 (trodusquemine) [1]. Using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate, increasing concentrations of each inhibitor were tested for inhibition of PTP1B(1-405) [1].

PTP1B IC50 inhibitor potency MSI-1436 trodusquemine

Selective PTP1B Inhibition with Minimal Activity Against TCPTP

DPM-1001 demonstrates specificity for PTP1B over the closely related phosphatase TCPTP (T-cell protein tyrosine phosphatase), a critical selectivity parameter given the high sequence and structural homology between these enzymes [1]. While DPM-1001 inhibited PTP1B with an IC50 of 100 nM, it exhibited no significant inhibition of TCPTP activity at concentrations up to 10 μM [1]. This represents a greater than 100-fold selectivity window for PTP1B over TCPTP, as no quantifiable TCPTP inhibition was observed even at concentrations two orders of magnitude above the PTP1B IC50 [1].

PTP1B TCPTP selectivity phosphatase off-target

Oral Bioavailability Demonstrated by In Vivo Efficacy Following Oral Gavage

DPM-1001 demonstrates oral bioavailability, a property lacking in many potent PTP1B inhibitors developed through conventional drug discovery approaches [1]. In a diet-induced obesity (DIO) mouse model, daily oral administration of DPM-1001 at 5 mg/kg/day for four weeks resulted in significantly enhanced insulin receptor signaling compared to vehicle-treated controls [1]. Specifically, DPM-1001 treatment increased insulin-stimulated tyrosine phosphorylation of the insulin receptor β-subunit in liver tissue, with quantified immunoblot densitometry showing a greater than twofold increase in receptor phosphorylation relative to vehicle-treated DIO mice [1].

oral bioavailability pharmacokinetics in vivo efficacy diet-induced obesity insulin signaling

Enhanced Leptin Signaling in Hypothalamus Following Oral DPM-1001 Administration

DPM-1001 treatment enhances leptin receptor signaling in the hypothalamus, addressing the leptin resistance commonly observed in diet-induced obesity [1]. In DIO mice receiving daily oral DPM-1001 (5 mg/kg/day) for four weeks, leptin-stimulated STAT3 phosphorylation (Tyr705) in hypothalamic tissue was increased compared to vehicle-treated controls [1]. Immunoblot quantification revealed that DPM-1001 treatment restored leptin-stimulated STAT3 phosphorylation to levels comparable to lean control mice, representing a greater than twofold increase relative to vehicle-treated DIO mice which exhibited blunted leptin signaling [1].

leptin signaling obesity hypothalamus STAT3 appetite regulation

Selective Copper Chelation with Minimal Iron and Zinc Chelation

DPM-1001 functions as a highly selective copper chelator, a property that distinguishes it from broad-spectrum metal chelators such as D-penicillamine and trientine currently used clinically for Wilson's disease [1]. In vitro metal-binding assays using spectrophotometric methods demonstrated that DPM-1001 formed a stable 1:1 complex with Cu(II) ions, characterized by a dissociation constant (Kd) of approximately 1.2 × 10⁻⁹ M [1]. Critically, under identical assay conditions, DPM-1001 exhibited negligible binding to Fe(II) and Zn(II) ions, even at concentrations up to 100 μM [1]. This selectivity profile contrasts with current clinical chelators that bind multiple essential metals, contributing to adverse effects such as zinc deficiency and iron depletion [1].

copper chelation Wilson's disease metal selectivity iron zinc

In Vivo Copper Reduction in Toxic Milk Mouse Model of Wilson's Disease

DPM-1001 demonstrates in vivo efficacy in reducing pathological copper accumulation in the toxic milk (tx) mouse model of Wilson's disease [1]. Toxic milk mice harbor a mutation in Atp7b, recapitulating the hepatic and neurological copper overload characteristic of human Wilson's disease [1]. Following 8 weeks of daily oral DPM-1001 treatment (10 mg/kg/day), copper levels in liver tissue were reduced by approximately 60% compared to vehicle-treated tx mice (from ~800 μg/g dry weight to ~320 μg/g dry weight) [1]. Brain copper levels were reduced by approximately 40% (from ~30 μg/g dry weight to ~18 μg/g dry weight) [1]. Copper excretion was confirmed to occur via the fecal route, with no evidence of copper redistribution to other organs [1].

Wilson's disease toxic milk mouse copper reduction liver copper brain copper

Validated Research and Industrial Application Scenarios for DPM-1001 Based on Quantitative Evidence


In Vivo Metabolic Studies of Type 2 Diabetes and Obesity Requiring Oral Dosing

DPM-1001 is optimally suited for chronic in vivo metabolic studies where oral bioavailability is essential for physiological relevance and experimental convenience. As demonstrated in diet-induced obesity mouse models, daily oral administration at 5 mg/kg/day for four weeks significantly enhances both insulin receptor signaling in liver (greater than twofold increase in tyrosine phosphorylation) and leptin-stimulated STAT3 phosphorylation in hypothalamus (restored to lean control levels) [1]. This oral dosing regimen avoids the stress artifacts and pharmacokinetic variability associated with parenteral administration routes, enabling long-term studies of metabolic adaptation, glucose homeostasis, and body weight regulation without compounding experimental variables [1]. Researchers investigating PTP1B's role in insulin resistance, leptin sensitivity, or obesity-associated metabolic dysfunction should prioritize DPM-1001 over non-orally bioavailable PTP1B inhibitors.

Copper Overload and Wilson's Disease Research Requiring Selective Metal Chelation

DPM-1001 enables copper biology research without the confounding effects of off-target metal depletion that characterize broad-spectrum chelators. The compound's high selectivity for Cu(II) over Fe(II) and Zn(II) (Kd ≈ 1.2 nM for Cu(II) with no detectable binding to Fe(II) or Zn(II) at 100 μM) provides a clean pharmacological tool for dissecting copper-specific signaling pathways, copper-dependent enzyme function, and copper-mediated toxicity mechanisms [1]. In the toxic milk mouse model, 8 weeks of oral DPM-1001 (10 mg/kg/day) achieved approximately 60% reduction in liver copper and 40% reduction in brain copper while ameliorating neurological symptoms, confirming in vivo target engagement and efficacy [1]. This application scenario extends to studies of copper's roles in oncology (copper-dependent oncogenic signaling), neurodegenerative diseases, and any research question requiring selective manipulation of copper homeostasis without perturbing iron or zinc biology.

PTP1B Target Validation Studies Requiring High Selectivity Over TCPTP

DPM-1001 is the preferred tool compound for experiments requiring unambiguous attribution of biological effects to PTP1B inhibition rather than off-target TCPTP inhibition. The greater than 100-fold selectivity window (PTP1B IC50 = 100 nM; TCPTP IC50 > 10 μM) ensures that at therapeutically relevant concentrations (≤1 μM), observed phenotypes can be confidently assigned to PTP1B blockade [1]. This selectivity is particularly critical given the high sequence and structural homology between PTP1B and TCPTP, which share overlapping substrate specificities and cellular functions. Researchers conducting target validation studies, genetic interaction experiments, or investigating PTP1B-specific signaling pathways should select DPM-1001 over less selective PTP1B inhibitors to avoid confounding TCPTP-mediated effects that could lead to misinterpretation of PTP1B's biological roles.

Comparative PTP1B Inhibitor Studies Requiring a Non-Competitive Mechanism Probe

DPM-1001's non-competitive inhibition mechanism distinguishes it from orthosteric, active-site-directed PTP1B inhibitors and makes it uniquely valuable for mechanistic studies of phosphatase regulation. Unlike competitive inhibitors that occupy the catalytic site, DPM-1001 functions as an allosteric inhibitor, binding outside the active site to induce conformational changes that suppress phosphatase activity [1]. This non-competitive mechanism enables researchers to investigate allosteric regulation of PTP1B, compare the pharmacological consequences of competitive versus non-competitive inhibition modes, and explore the therapeutic implications of targeting regulatory sites rather than the highly conserved catalytic pocket. In head-to-head comparisons, DPM-1001 demonstrates sixfold greater potency than its parent compound MSI-1436 against PTP1B(1-405) (100 nM vs 600 nM) [1], providing a structurally related comparator pair for structure-activity relationship studies exploring the molecular determinants of non-competitive PTP1B inhibition.

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